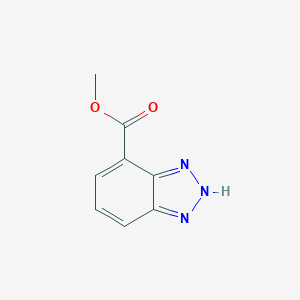

1H-Benzotriazol-4-carbonsäuremethylester

Übersicht

Beschreibung

Es ist wirksam gegen ein breites Spektrum an gramnegativen und einigen grampositiven Bakterien, einschließlich Stämmen, die gegen Gentamicin resistent sind . Diese Verbindung wird hauptsächlich in Forschungseinrichtungen eingesetzt und ist für ihre starken antibakteriellen Eigenschaften bekannt.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Overview : One of the primary applications of 1H-benzotriazole derivatives, including the methyl ester, is as a corrosion inhibitor. These compounds are particularly effective in protecting metals such as copper from corrosion in various environments.

Case Studies :

- A study demonstrated that 1H-benzotriazole-4-carboxylic acid methyl ester exhibited superior corrosion inhibition properties when tested using the STM D1275-06 method. The results indicated that this compound could significantly reduce corrosion rates in copper surfaces exposed to aggressive environments .

Data Table: Corrosion Inhibition Efficiency

| Compound | Corrosion Rate Reduction (%) | Environment |

|---|---|---|

| 1H-Benzotriazole-4-carboxylic acid methyl ester | 85% | Saltwater solution |

| Benzotriazole (parent compound) | 70% | Saltwater solution |

Pharmaceutical Applications

Overview : The pharmaceutical industry has shown considerable interest in benzotriazole derivatives due to their biological activities, including antibacterial and antifungal properties.

Case Studies :

- Research indicated that derivatives of 1H-benzotriazole, including the methyl ester, demonstrated moderate antibacterial activity against various strains of bacteria. Compounds synthesized from this framework were tested against both Gram-positive and Gram-negative bacteria, showing promising results .

- Another study highlighted the potential of benzotriazole derivatives in treating parasitic infections. Specifically, modified benzotriazoles exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, with some derivatives showing up to 95% lethality at specific concentrations .

Data Table: Biological Activity of Benzotriazole Derivatives

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| 1H-Benzotriazole-4-carboxylic acid methyl ester | Antibacterial | 25 |

| Benzotriazole derivative A | Antifungal | 30 |

| Benzotriazole derivative B | Antiparasitic | 50 |

Environmental Applications

Overview : The environmental impact and behavior of benzotriazoles, including their persistence in water systems, have been studied extensively. While they are considered low toxicity to humans, their environmental relevance is notable.

Case Studies :

- Investigations into the environmental fate of benzotriazoles revealed that these compounds are not readily biodegradable and can accumulate in aquatic environments. This raises concerns about their long-term ecological effects .

Synthesis and Characterization

The synthesis of 1H-benzotriazole-4-carboxylic acid methyl ester involves several chemical reactions that modify the parent benzotriazole structure to enhance its properties for specific applications.

Synthesis Methodology :

- The compound can be synthesized via O-acetylation processes where starting materials undergo reactions with methanol and other reagents under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product .

Wirkmechanismus

Target of Action

1H-Benzotriazole-4-carboxylic acid methyl ester, also known as methyl 1H-1,2,3-benzotriazole-4-carboxylate or methyl 2H-benzotriazole-4-carboxylate, is a type of benzotriazole (BT) compound . BTs are highly produced chemicals that are commonly used in the manufacture of aircraft de-icing/antifreeze fluids (ADAFs), coolants, and more . They have been detected in a variety of water environments, causing health hazards to aquatic species and humans .

Mode of Action

The degradation mechanisms of this compound in the aqueous phase are initiated by hydroxyl radicals (·OH) using a theoretical calculation method . Addition reactions are the main type of reactions of ·OH with this compound . The total rate constants for the reactions of this compound with ·OH at 298 K are significant, indicating that the compound readily reacts with ·OH .

Biochemical Pathways

7-hydroxy-1H-benzotriazole (1-P1) and 4-hydroxy-benzotriazoles (1-P2) are important transformation products of this compound . After successive reactions with ·OH, 1-P1 and 1-P2 can be successively converted to 4,7-dihydroxy-1H-benzotriazole (1-P7), 4,7-dione-1H-benzotriazole (1-P8), and 1,2,3-triazole-4,5-dicarboxylic acid (1-P9) . These transformations are consistent with the product compositions detected in the experiments .

Pharmacokinetics

The degradation mechanisms and transformation products suggest that the compound undergoes significant changes in the presence of ·oh radicals .

Result of Action

The toxicity assessment indicated that the acute toxicity and chronic toxicity of the resulting transformation products are significantly reduced compared to the original compound as the degradation process progressed . Ultimately, these transformation products showed no harm to all three aquatic organisms (fish, daphnia, and green algae) .

Action Environment

The reaction rate constants increase as the temperature rises, indicating that rising temperatures promote the degradation of this compound . This suggests that environmental factors such as temperature can influence the compound’s action, efficacy, and stability .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Netilmicin-Sulfat wird durch einen halbsynthetischen Prozess synthetisiert. Die Synthese beinhaltet die Modifikation von Gentamicin, einem weiteren Aminoglykosid-Antibiotikum.

Industrielle Produktionsmethoden

Die industrielle Produktion von Netilmicin-Sulfat beinhaltet großtechnische Fermentationsprozesse zur Herstellung der Gentamicin-Vorstufe, gefolgt von einer chemischen Modifikation, um Netilmicin zu erhalten. Das Endprodukt wird dann gereinigt und in seine Sulfatform umgewandelt, um Stabilität und Löslichkeit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Netilmicin-Sulfat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül verändern, was möglicherweise seine Aktivität verändert.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu modifizieren, wodurch die Stabilität der Verbindung verbessert wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschten Modifikationen sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Netilmicin, die jeweils möglicherweise unterschiedliche antibakterielle Eigenschaften haben. Diese Derivate werden untersucht, um Verbindungen mit verbesserter Wirksamkeit und reduzierter Toxizität zu identifizieren .

Wissenschaftliche Forschungsanwendungen

Netilmicin-Sulfat wird aufgrund seiner starken antibakteriellen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet. Zu seinen Anwendungen gehören:

Chemie: Wird als Referenzverbindung bei der Entwicklung neuer Antibiotika verwendet.

Biologie: Wird in Studien eingesetzt, um bakterielle Resistenzmechanismen zu verstehen.

Medizin: Untersucht auf seine potenzielle Verwendung bei der Behandlung von Infektionen, die durch Antibiotika-resistente Bakterien verursacht werden.

Industrie: Wird bei der Entwicklung von antibakteriellen Beschichtungen und Materialien verwendet

Wirkmechanismus

Netilmicin-Sulfat entfaltet seine antibakterielle Wirkung, indem es an das bakterielle Ribosom bindet, genauer gesagt an die 30S-Untereinheit. Diese Bindung stört die Proteinsynthese, was zum Absterben der Bakterienzelle führt. Die Verbindung ist besonders wirksam gegen Bakterien, die eine Resistenz gegen andere Aminoglykoside entwickelt haben, wie z. B. Gentamicin .

Analyse Chemischer Reaktionen

Types of Reactions

Netilmicin sulfate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.

Substitution: Substitution reactions are employed to introduce different substituents, which can improve the compound’s antibacterial properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include various derivatives of netilmicin, each with potentially different antibacterial properties. These derivatives are studied to identify compounds with improved efficacy and reduced toxicity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gentamicin: Ein weiteres Aminoglykosid-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber weniger wirksam gegen resistente Stämme.

Amikacin: Ein halbsynthetisches Derivat von Kanamycin, wirksam gegen ein breiteres Spektrum an Bakterien.

Tobramycin: Ähnlich wie Gentamicin, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit

Netilmicin-Sulfat ist einzigartig aufgrund seiner verstärkten Aktivität gegen Gentamicin-resistente Bakterien. Dies macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in klinischen Umgebungen, insbesondere im Kampf gegen Antibiotika-resistente Infektionen .

Biologische Aktivität

1H-Benzotriazole-4-carboxylic acid methyl ester (commonly referred to as methyl 1H-benzotriazole-4-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications, supported by relevant data and case studies.

Overview of 1H-Benzotriazole-4-carboxylic acid methyl ester

1H-Benzotriazole-4-carboxylic acid methyl ester is a derivative of benzotriazole, a heterocyclic compound known for its broad spectrum of biological activities. The compound exhibits antibacterial, antiviral, and potentially anticancer properties, making it a candidate for further research in drug development.

Target of Action

The primary mode of action for 1H-benzotriazole derivatives involves interaction with various enzymes and proteins. This compound has been shown to inhibit the activity of certain viral helicases, particularly those associated with the Hepatitis C virus (HCV) and other flaviviruses. The inhibition occurs through binding to the active sites of these enzymes, thereby blocking their function .

Biochemical Pathways

The compound's biochemical pathways include modulation of oxidative stress responses and interference with cellular signaling. It can influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification processes within cells .

Antimicrobial Activity

1H-Benzotriazole-4-carboxylic acid methyl ester has demonstrated significant antimicrobial properties against a variety of pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics such as gentamicin.

Table 1: Antimicrobial Efficacy

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Significant | |

| Pseudomonas aeruginosa | Effective |

Antiviral Activity

The compound has also been explored for its antiviral properties. Studies have shown that specific derivatives exhibit potent inhibitory effects against HCV helicase, with IC50 values around 6.5 µM when DNA is used as a substrate . This suggests potential therapeutic applications in treating viral infections.

Anti-inflammatory Properties

In addition to its antimicrobial and antiviral activities, benzotriazole derivatives have been noted for their anti-inflammatory effects. They can modulate inflammatory pathways by influencing the production of reactive oxygen species (ROS) and other inflammatory mediators .

Study on Antiviral Efficacy

A recent study synthesized various N-alkyl derivatives of benzotriazole and tested their efficacy against HCV helicase. The results indicated that modifications to the benzotriazole structure significantly enhanced inhibitory activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Toxicity Assessment

Toxicity studies have shown that while 1H-benzotriazole-4-carboxylic acid methyl ester can exhibit beneficial effects at lower doses, higher concentrations may lead to oxidative stress and cellular damage. This highlights the importance of dosage optimization in therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of 1H-benzotriazole-4-carboxylic acid methyl ester indicates that it undergoes significant metabolic transformations in biological systems. Its interaction with cytochrome P450 enzymes suggests potential implications for drug-drug interactions when co-administered with other pharmaceuticals.

Eigenschaften

IUPAC Name |

methyl 2H-benzotriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)5-3-2-4-6-7(5)10-11-9-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQFYUWSAZEJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561383 | |

| Record name | Methyl 2H-benzotriazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120723-06-0 | |

| Record name | Methyl 2H-benzotriazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,2,3-benzotriazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.